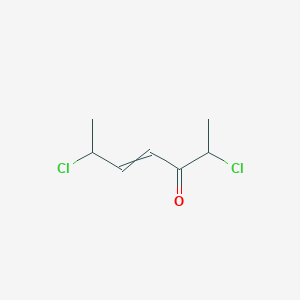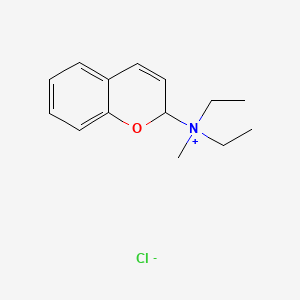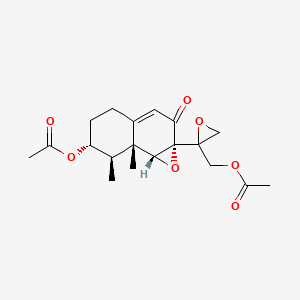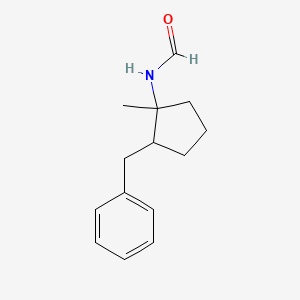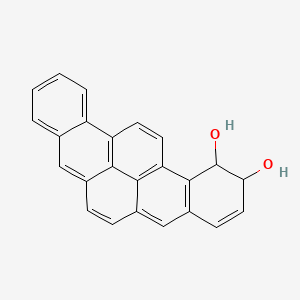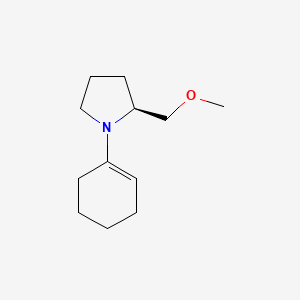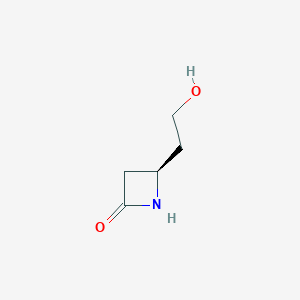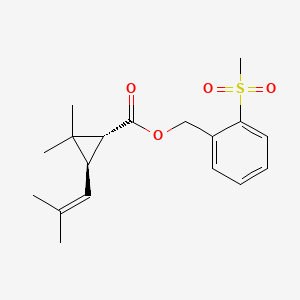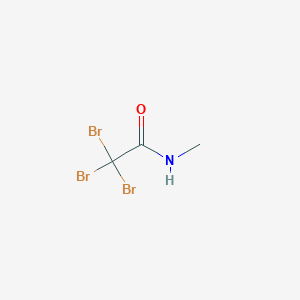
2,2,2-Tribromo-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Tribromo-N-methylacetamide is a chemical compound with the molecular formula C3H4Br3NO. It is characterized by the presence of three bromine atoms attached to the carbon atom in the acetamide structure. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-N-methylacetamide typically involves the bromination of N-methylacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms. One common method involves the use of bromine in the presence of a suitable solvent, such as acetic acid, at a low temperature to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N-methylacetamide is reacted with bromine in a controlled environment. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Tribromo-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield N-methylacetamide derivatives with different functional groups, while reduction reactions may produce partially brominated compounds .
Applications De Recherche Scientifique
2,2,2-Tribromo-N-methylacetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Tribromo-N-methylacetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Tribromoacetamide: Similar structure but without the N-methyl group.
2,2,2-Trichloro-N-methylacetamide: Similar structure with chlorine atoms instead of bromine.
2,2,2-Trifluoro-N-methylacetamide: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2,2,2-Tribromo-N-methylacetamide is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in specific synthetic and industrial applications where bromine’s reactivity is advantageous .
Propriétés
Numéro CAS |
79276-49-6 |
|---|---|
Formule moléculaire |
C3H4Br3NO |
Poids moléculaire |
309.78 g/mol |
Nom IUPAC |
2,2,2-tribromo-N-methylacetamide |
InChI |
InChI=1S/C3H4Br3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) |
Clé InChI |
FZZZXPLWKPNZLG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


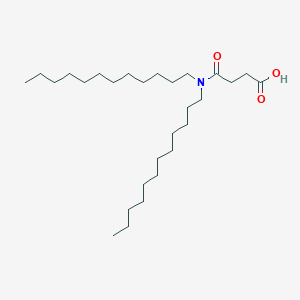
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)

